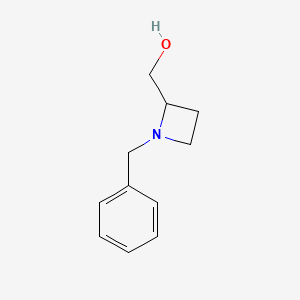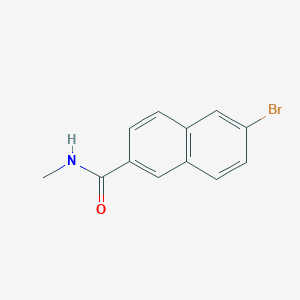
6-bromo-N-methyl-2-naphthamide
Descripción general
Descripción
6-Bromo-N-methyl-2-naphthamide is a compound that is structurally related to various naphthalene derivatives, which have been the subject of several studies due to their interesting chemical and physical properties. These compounds are often used in the synthesis of more complex molecules and have applications in material science, biology, and chemistry .
Synthesis Analysis
The synthesis of related naphthylamine compounds, particularly N-methylated derivatives, has been reported using a Cu(I)-catalyzed benzannulation process. This method is efficient and convenient, allowing for the synthesis of functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides in water without the need for Pd or ligands . Another synthesis approach for 6-substituted naphthols involves direct lithiation of 6-bromo derivatives followed by the addition of various electrophiles, providing a protecting group free synthetic protocol .
Molecular Structure Analysis
The molecular structure of related compounds such as 1-(2-thiazolylazo)-6-bromo-2-naphthol has been determined to be orthorhombic with specific unit-cell dimensions. The structure was solved using the heavy-atom method and refined to a high degree of accuracy . Additionally, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone have been characterized, with single crystal X-ray diffraction studies revealing details of the crystalline arrangements and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of 6-bromo derivatives in chemical reactions has been explored in various contexts. For instance, 6-bromo-1,2-naphthoquinone has been shown to undergo unusual aryl–aryl coupling reactions in the presence of trialkylphosphine and water, leading to the formation of complex binaphthyl structures . The reactivity of these compounds is influenced by the presence of bromine, which acts as a good leaving group or as a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are often influenced by their functional groups. For example, the photophysical properties of functionalized 1-naphthylamines, such as tunable and polarity-sensitive fluorescence emission, have been studied. These properties are useful for applications like imaging lipid droplets in cells . The IR and UV-Vis spectra of naphthoquinone analogs provide insights into their electronic structures and the effects of intramolecular hydrogen bonding .
Aplicaciones Científicas De Investigación
- “6-bromo-N-methyl-2-naphthamide” is a chemical compound with the molecular formula C12H10BrNO .
- Its molecular weight is 264.12 .
- It’s a solid substance at room temperature .
- The boiling point of this compound is 465.8°C at 760 mmHg .
- It has a calculated log P (iLOGP) of 2.34 , which is a measure of its lipophilicity .
- It’s considered to have high GI absorption and is BBB permeant, which means it can cross the blood-brain barrier .
- It’s also identified as a CYP1A2 and CYP2C19 inhibitor .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-14-12(15)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUCFMPIKISIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619294 | |
| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methyl-2-naphthamide | |
CAS RN |
426219-35-4 | |
| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-N-methyl-2-naphtamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

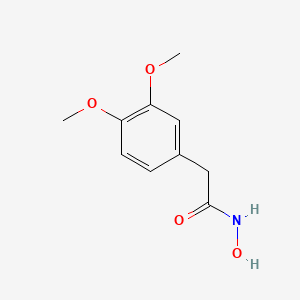
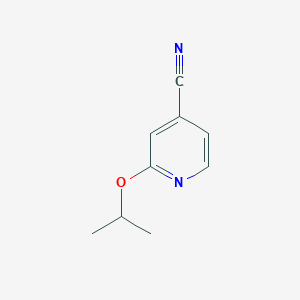






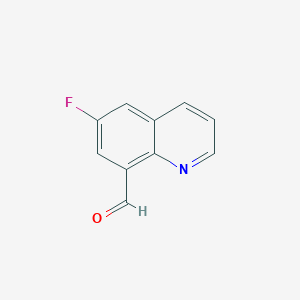
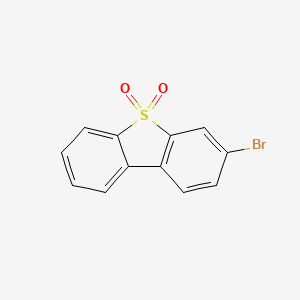

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)
